molecular formula C22H23N3O4 B11459539 2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11459539
M. Wt: 393.4 g/mol
InChI Key: HBBPQTHLXKRVNT-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a benzimidazole moiety with a pyrimido[1,2-a]benzimidazole ring system, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps. One common synthetic route includes the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but docking studies and molecular dynamics simulations have provided insights into its potential interactions .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

What sets 2-Methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate apart is its unique combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-methoxyethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-14-19(21(26)29-12-11-27-2)20(15-7-6-8-16(13-15)28-3)25-18-10-5-4-9-17(18)24-22(25)23-14/h4-10,13,20H,11-12H2,1-3H3,(H,23,24)

InChI Key

HBBPQTHLXKRVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)OC)C(=O)OCCOC

Origin of Product

United States

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